Boc-orn(Z)-osu
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Overview
Description
Boc-orn(Z)-osu: , also known as N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-orn(Z)-osu typically involves the protection of the amino group of ornithine. The process begins with the reaction of L-ornithine with tert-butoxycarbonyl (Boc) anhydride to protect the α-amino group. This is followed by the reaction with benzyloxycarbonyl chloride (Cbz-Cl) to protect the δ-amino group. The reaction conditions usually involve the use of a base such as sodium hydroxide and organic solvents like dimethylformamide (DMF) or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-orn(Z)-osu undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Cbz protecting groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the ornithine residue.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other strong bases are used to remove the Cbz protecting group.
Major Products Formed:
Scientific Research Applications
Chemistry: Boc-orn(Z)-osu is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. It allows for the sequential addition of amino acids to form peptides with high precision and efficiency .
Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of ornithine and its derivatives. It is also employed in the synthesis of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and vaccines. It is also utilized in the development of diagnostic tools and assays .
Mechanism of Action
Mechanism: Boc-orn(Z)-osu exerts its effects by protecting the amino groups of ornithine during peptide synthesis. The Boc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds .
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups of ornithine. The compound interacts with these groups to form stable intermediates that can be further manipulated in peptide synthesis .
Comparison with Similar Compounds
Fmoc-Orn(Boc)-OH: Another protected form of ornithine used in peptide synthesis.
Boc-Lys(Z)-OH: A protected form of lysine that uses similar protecting groups (Boc and Cbz) for peptide synthesis.
Uniqueness: Boc-orn(Z)-osu is unique due to its dual protection of both the α- and δ-amino groups of ornithine. This dual protection allows for greater control and selectivity in peptide synthesis compared to other protected amino acids .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOXCKZJOXIAK-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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